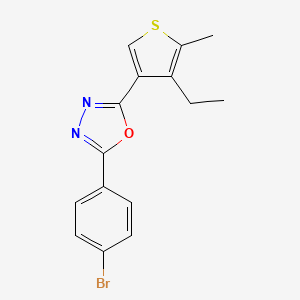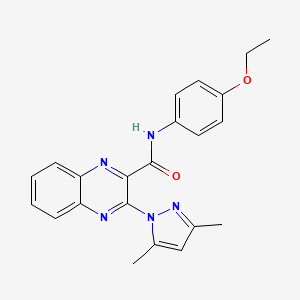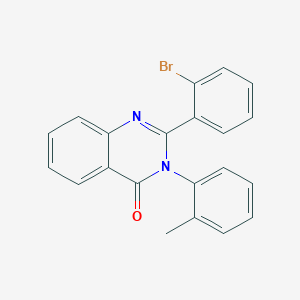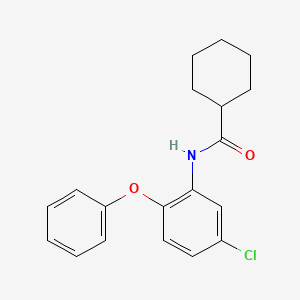
2-(4-bromophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
Overview
Description
The 1,3,4-oxadiazole derivatives, including 2-(4-bromophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, have been synthesized and studied due to their interesting chemical and physical properties. They are important in various fields such as organic electronics and medicinal chemistry.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides and carboxylic acids or their derivatives. The specific compound 2-(4-bromophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole might be synthesized through methods like condensation reactions followed by cyclization, as is common in oxadiazole chemistry. The reaction conditions, such as temperature, solvents, and catalysts, significantly influence the yield and purity of these compounds (Xiang Jian-nan, 2009).
Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Hemolytic Activities : A study highlighted the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including variations similar to the specified compound, showcasing their antimicrobial efficacy and minimal hemolytic activity. These compounds exhibited significant action against various microbial species, suggesting their potential in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Antimicrobial Derivatives : Another research effort focused on the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives from 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. These compounds were characterized and demonstrated significant antimicrobial activity, further supporting the utility of 1,3,4-oxadiazole derivatives in developing antimicrobial agents (Kaneria et al., 2016).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Research on benzimidazole bearing 1,3,4-oxadiazoles, including compounds with similar structures, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study provides insights into their adsorption characteristics and potential applications in protecting metals against corrosion (Ammal et al., 2018).
Antidiabetic Potential
- Anti-Diabetic Agents : A study focused on the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, including derivatives of the specified compound, showing significant antidiabetic potential through α-glucosidase enzyme inhibition. This suggests the possibility of these compounds serving as leads for the development of new antidiabetic medications (Nazir et al., 2018).
Photovoltaic and Optical Applications
- Photovoltaic Application : The incorporation of 1,3,4-oxadiazole and thiadiazole moieties into thiophene-based π-conjugated polymers has been explored for organic photovoltaic applications. These materials, including derivatives of the compound , have demonstrated promising properties for enhancing solar cell performance (Higashihara et al., 2012).
properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-3-12-9(2)20-8-13(12)15-18-17-14(19-15)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLAXVKQHIBSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)
![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4622272.png)
![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)